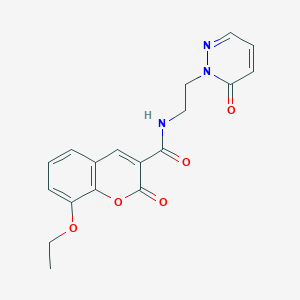![molecular formula C16H17F3N2O B2369455 1-(1-Ethynylcyclohexyl)-3-[3-(trifluoromethyl)phenyl]urea CAS No. 866008-65-3](/img/structure/B2369455.png)
1-(1-Ethynylcyclohexyl)-3-[3-(trifluoromethyl)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Ethynylcyclohexyl)-3-[3-(trifluoromethyl)phenyl]urea, commonly known as ETC-PU31, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. ETC-PU31 belongs to the class of urea-based compounds and has shown promising results in various research studies.
Applications De Recherche Scientifique
Corrosion Inhibition : Urea derivatives, similar to 1-(1-Ethynylcyclohexyl)-3-[3-(trifluoromethyl)phenyl]urea, have been studied for their effectiveness as corrosion inhibitors. In a study by Mistry et al. (2011), derivatives like 1,3,5-triazinyl urea showed significant inhibition of mild steel corrosion in acidic environments. The compounds demonstrated strong adsorption on the metal surface, forming a protective layer that reduces corrosion (Mistry, Patel, Patel, & Jauhari, 2011).
Chemical Structure and Reactivity : The structural properties of urea derivatives are a subject of research due to their potential applications in various fields. Mørkved (1986) investigated the structure of carbamoylated 2-phenylaminopyridines, providing insights into the reactivity and molecular configuration of similar urea compounds (Mørkved, 1986).
Potential Anti-Cancer Agents : In the context of cancer research, symmetrical N,N'-diarylureas have been identified as activators of the eIF2α kinase and inhibitors of cancer cell proliferation. Denoyelle et al. (2012) explored the optimization of these compounds for solubility and bioactivity, highlighting their potential as leads for anti-cancer agents (Denoyelle, Chen, Chen, Wang, Klosi, Halperin, Aktas, & Chorev, 2012).
Molecular Assembly and Anion Receptor : Amendola et al. (2006) studied a urea-based compound that forms a complex with copper(I) and behaves as an anion receptor in aprotic media. This research indicates the potential of urea derivatives in molecular assembly and selective anion binding (Amendola, Boiocchi, Colasson, & Fabbrizzi, 2006).
Supramolecular Gelators : The study by Braga et al. (2013) on quinoline urea derivatives emphasizes their role in forming Ag-complexes that behave as gelators, highlighting another application area of urea compounds in material science (Braga, d’Agostino, D’Amen, Grepioni, Genovese, Prodi, & Sgarzi, 2013).
Antiangiogenic Agents in Cancer Therapy : Sanphanya et al. (2012) developed novel urea derivatives of alkynes with potential as antiangiogenic agents in cancer therapy. The compounds exhibited cytotoxic effects and inhibited angiogenesis, showing promise as leads for cancer therapeutics (Sanphanya, Wattanapitayakul, Prangsaengtong, Jo, Koizumi, Shibahara, Priprem, Fokin, & Vajragupta, 2012).
Propriétés
IUPAC Name |
1-(1-ethynylcyclohexyl)-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O/c1-2-15(9-4-3-5-10-15)21-14(22)20-13-8-6-7-12(11-13)16(17,18)19/h1,6-8,11H,3-5,9-10H2,(H2,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWUQSCMYYBNIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCCCC1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Ethynylcyclohexyl)-3-[3-(trifluoromethyl)phenyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenoxy)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2369373.png)

![N-isobutyl-1-(4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2369376.png)
![N-(3,4-dimethylphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2369379.png)
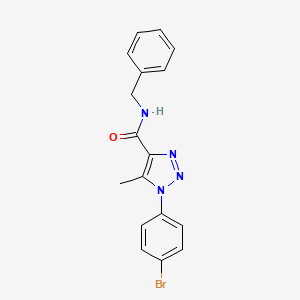
![4-[(Methoxycarbonyl)amino]phenyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2369385.png)
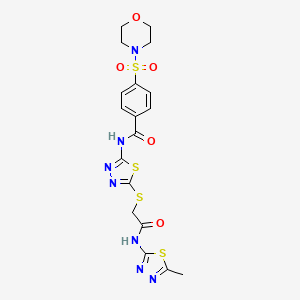
![2-(3-chlorobenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2369387.png)
![1-[2-(ethanesulfonyl)ethyl]-3-iodo-4-methyl-1H-pyrazole](/img/structure/B2369388.png)
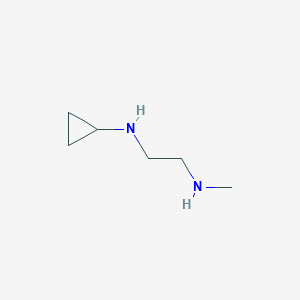
![Ethyl 4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2369392.png)
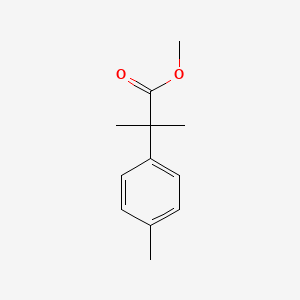
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-pyrazol-1-ylacetate](/img/structure/B2369394.png)
